molecular formula C11H11NO4 B8348091 Ethyl-(1,3-benzoxazol-2-yloxy)acetate

Ethyl-(1,3-benzoxazol-2-yloxy)acetate

Cat. No.: B8348091
M. Wt: 221.21 g/mol
InChI Key: BUYDHXBTZLGVAE-UHFFFAOYSA-N
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Description

Ethyl-(1,3-benzoxazol-2-yloxy)acetate is a significant chemical intermediate in agricultural science research, particularly in the development of phenoxypropionate herbicides. Its structural core, the 1,3-benzoxazol-2-yl moiety, is a critical pharmacophore in potent herbicides such as fenoxaprop-p-ethyl . These herbicides are valued for their selective, post-emergence action against a variety of annual and perennial grass weeds, including goosegrass and barnyardgrass, in crops like cereals and rice . The primary mechanism of action for compounds derived from this intermediate is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) . This inhibition disrupts fatty acid biosynthesis and lipid formation within susceptible plants, ultimately halting their growth . Researchers utilize this compound as a versatile building block in organic synthesis and medicinal chemistry to explore novel compounds with this mode of action, especially given the ongoing challenge of herbicide resistance . Beyond its primary agricultural applications, this compound also serves as a valuable precursor in synthesizing more complex molecules for other research areas. Its ester functional group provides a reactive handle for further chemical transformations, making it a useful reagent for constructing heterocyclic systems of interest in material science and pharmaceutical development. This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 2-(1,3-benzoxazol-2-yloxy)acetate

InChI

InChI=1S/C11H11NO4/c1-2-14-10(13)7-15-11-12-8-5-3-4-6-9(8)16-11/h3-6H,2,7H2,1H3

InChI Key

BUYDHXBTZLGVAE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=NC2=CC=CC=C2O1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the Benzoxazole Family

  • Ethyl-(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetate (CAS: 187977-75-9)

    • Structural Difference : Incorporates a methyl group at the 5-position and a ketone at the 2-position of the benzoxazole ring.
    • Synthesis : Similar to the parent compound but requires additional steps for methyl substitution and oxidation .
    • Applications : Enhanced lipophilicity due to the methyl group may improve membrane permeability in drug delivery systems.
  • Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate (CAS: 139731-96-7) Structural Difference: The benzoxazole ring is expanded to a benzoxazine system with an additional oxygen atom.

Benzothiazole Analogues

  • Ethyl 2-(1,3-benzothiazol-2-yl)acetate

    • Structural Difference : Replaces the benzoxazole oxygen with sulfur, altering electronic properties (e.g., higher polarizability and redox activity).
    • Synthesis : Synthesized via analogous methods using 2-mercaptobenzothiazole and ethyl chloroacetate .
    • Applications : Demonstrates stronger antimicrobial activity compared to benzoxazole derivatives, attributed to sulfur’s electronegativity .
  • Ethyl {[3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate (CAS: 301682-49-5) Structural Complexity: Combines benzothiazole with a chromene backbone and ester functionality.

Thiadiazole and Thiazolidine Derivatives

  • Ethyl 2-((5-isobutyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoacetate (CAS: 79525-87-4) Structural Feature: Contains a 1,3,4-thiadiazole ring linked to an oxoacetate group. Applications: Shows promise in agrochemical research due to its herbicidal and insecticidal activity .
  • Ethyl (2Z)-2-[3-[2-(3-fluoroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate (CAS: 735335-61-2) Hybrid Structure: Merges thiazolidinone with fluorinated aniline groups. Bioactivity: Potential antidiabetic or anti-inflammatory agent, leveraging the thiazolidinone scaffold’s metabolic modulation .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight Notable Activity/Application Key Reference
Ethyl-(1,3-benzoxazol-2-yloxy)acetate Benzoxazole Ethoxyacetate 221.21 g/mol Antimicrobial, Synthetic Intermediate
Ethyl-(5-methyl-2-oxo-benzoxazol-3-yl)acetate Benzoxazole 5-Methyl, 2-keto 235.23 g/mol Drug delivery enhancer
Ethyl 2-(1,3-benzothiazol-2-yl)acetate Benzothiazole Ethoxyacetate 221.28 g/mol Antimicrobial, Fluorescent probes
Ethyl 2-((5-isobutyl-thiadiazol-2-yl)amino)-2-oxoacetate Thiadiazole Isobutyl, Oxoacetate 257.31 g/mol Agrochemical applications

Key Research Findings

  • Synthetic Efficiency : Benzoxazole derivatives generally exhibit higher yields (~70–85%) compared to benzothiazoles (~60–75%) under similar conditions, likely due to sulfur’s lower nucleophilicity .
  • Bioactivity Trends : Sulfur-containing analogues (e.g., benzothiazoles) show superior antimicrobial activity but lower thermal stability than oxygen-containing counterparts .
  • Fluorescence Applications : Chromene-fused benzothiazole derivatives (e.g., CAS 301682-49-5) demonstrate strong fluorescence, making them candidates for optical materials or bioimaging .

Q & A

Q. What are the optimal synthetic routes for Ethyl-(1,3-benzoxazol-2-yloxy)acetate, and how can reaction efficiency be improved?

The synthesis typically involves esterification or condensation reactions under reflux conditions. For example, a related benzoxazole derivative was synthesized by refluxing precursors in ethanol with catalytic acid/base, followed by purification via recrystallization (methanol or ethanol) . Reaction progress can be monitored using TLC, and optimization may require adjusting solvent polarity (e.g., dichloromethane vs. ethanol) or reaction time (2–12 hours) to maximize yield. Purity is confirmed using HPLC or GC-MS (>95%) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions and ester linkage integrity .
  • X-ray crystallography : For unambiguous structural determination, SHELX software (e.g., SHELXL) is widely used for refining crystallographic data .
  • HPLC/GC-MS : To assess purity and detect byproducts (e.g., unreacted precursors) .

Q. How should researchers assess the purity of this compound, and what are common contaminants?

Purity is quantified via:

  • Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS with helium carrier gas.
  • Elemental analysis : Matching experimental C/H/N ratios to theoretical values . Common contaminants include residual solvents (e.g., ethanol) or unreacted intermediates (e.g., benzoxazole precursors), which can be minimized via repeated recrystallization .

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental data (e.g., XRD, NMR) be resolved?

Discrepancies often arise from dynamic effects (e.g., solvent interactions) or crystallographic packing forces. Strategies include:

  • DFT calculations : Compare optimized geometries (B3LYP/6-31G* level) with XRD bond lengths/angles to identify steric or electronic mismatches .
  • Variable-temperature NMR : Probe conformational flexibility in solution .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) affecting crystal packing .

Q. What methodologies are effective in studying the compound’s intermolecular interactions in solid-state applications?

Advanced approaches include:

  • Single-crystal XRD : Resolve hydrogen-bonding networks (e.g., C–H···O or N–H···O interactions) using SHELXL refinement .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with crystallographic packing efficiency .
  • Powder XRD : Monitor phase transitions under varying humidity/temperature .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian09 at MP2/cc-pVTZ level) to predict sites for electrophilic attack (HOMO-rich regions) or nucleophilic substitution (LUMO-rich regions) .
  • Molecular electrostatic potential (MEP) maps : Visualize charge distribution to identify reactive centers .

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

  • Solvent screening : Test polar (ethanol, DMSO) vs. non-polar (hexane) solvents for nucleation.
  • Additive-driven crystallization : Introduce trace co-solvents (e.g., ethyl acetate) or surfactants to modify crystal growth kinetics .
  • Slow evaporation : Use controlled-temperature environments to promote single-crystal formation .

Methodological Notes

  • Structural refinement : SHELX programs (e.g., SHELXL) remain the gold standard for small-molecule crystallography, offering robust handling of twinned data and high-resolution refinements .
  • Synthetic scalability : Pilot reactions should be conducted at <5 mmol scale to optimize conditions before scaling up .
  • Data validation : Cross-validate spectroscopic (NMR) and crystallographic (XRD) data with computational models to ensure consistency .

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